1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoyl, furan, and quinazoline moieties. The presence of these groups contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the furan and dimethylphenyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The carbamoyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl and quinazoline groups are key to its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and carbamoyl-containing molecules. Compared to these compounds, 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Quinazoline derivatives with different substituents.
- Carbamoyl-containing molecules with varying aromatic groups.
Properties
Molecular Formula |
C30H26N4O5 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H26N4O5/c1-19-10-13-25(20(2)15-19)32-27(35)18-33-26-16-21(28(36)31-17-23-9-6-14-39-23)11-12-24(26)29(37)34(30(33)38)22-7-4-3-5-8-22/h3-16H,17-18H2,1-2H3,(H,31,36)(H,32,35) |
InChI Key |
UBWBCCHPGHJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N(C2=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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